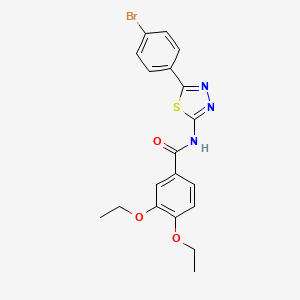

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

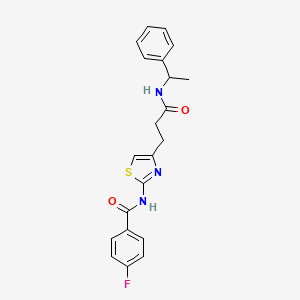

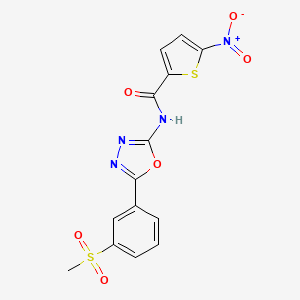

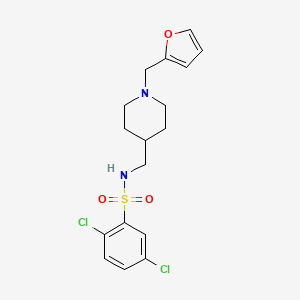

The compound “N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide” is a complex organic molecule that contains several functional groups. It has a bromophenyl group, a thiadiazol group, and a diethoxybenzamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely has a central thiadiazol ring, with a bromophenyl group and a diethoxybenzamide group attached. The exact 3D structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific arrangement of its functional groups .Scientific Research Applications

Photodynamic Therapy and Photosensitizer Properties

The compound N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide shows significant potential in photodynamic therapy (PDT) due to its photophysical properties. A study highlights the synthesis and characterization of a new zinc phthalocyanine derivative, which demonstrates remarkable potential as a Type II photosensitizer for treating cancer through PDT. This is attributed to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Structural and Spectroscopic Characterization

Spectroscopic Characterization and Quality Control

The structural and spectroscopic characterization of compounds similar to N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is crucial for quality control and standardization. A study details the development of identification methods, determination of impurities, and quantitative determination methods for such compounds. This includes IR, UV, and 1H NMR spectroscopy, along with the selection of optimal conditions for impurity determination using thin-layer chromatography (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Biological and Antimicrobial Activities

Antimicrobial Properties

The 1,3,4-thiadiazole core, found in N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide, is recognized for its biological significance in medicinal chemistry. Studies have demonstrated the antimicrobial, antifungal, and antiviral activities of such compounds. For example, certain compounds with the 1,3,4-thiadiazole moiety have shown promising activities against various pathogens such as Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020), (Desai, Rajpara, & Joshi, 2013).

Cytotoxic Activities

Moreover, the compound and its derivatives have shown cytotoxic activities against various cancer cell lines, indicating potential in cancer treatment. The specific structural features of these compounds, especially the presence of the 1,3,4-thiadiazole core, contribute to their bioactive properties and make them subjects of interest in the development of new therapeutic agents (Bhole & Bhusari, 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O3S/c1-3-25-15-10-7-13(11-16(15)26-4-2)17(24)21-19-23-22-18(27-19)12-5-8-14(20)9-6-12/h5-11H,3-4H2,1-2H3,(H,21,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYKRWOGBBPTHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2376356.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide](/img/structure/B2376357.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2376361.png)

![[9]Cycloparaphenylene](/img/structure/B2376363.png)

amino}acetamide](/img/structure/B2376365.png)

amine](/img/structure/B2376366.png)

![methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2376369.png)